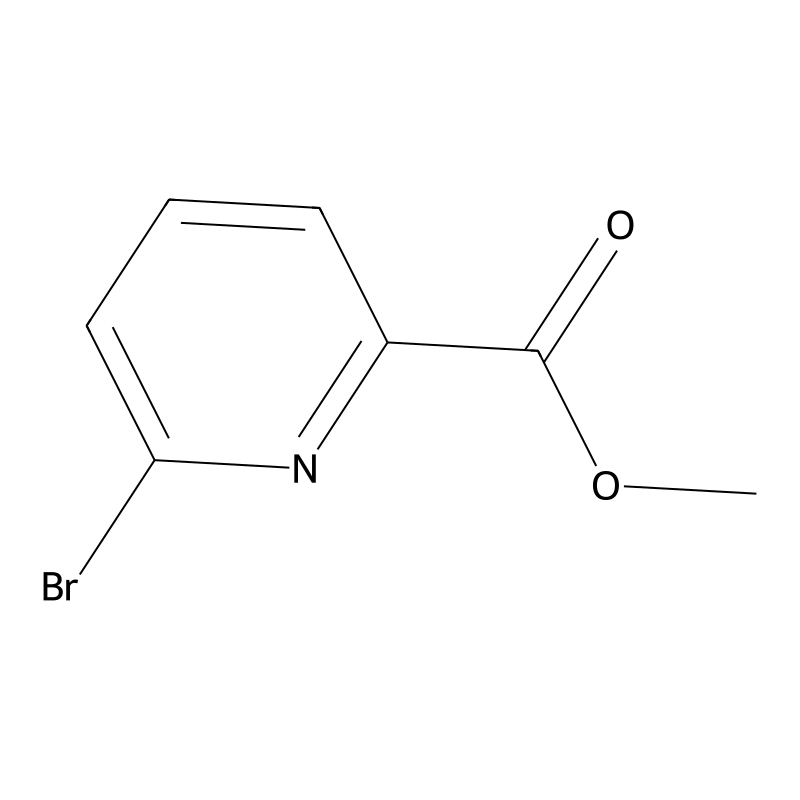

Methyl 6-bromopyridine-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 6-bromopyridine-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of 202.04 g/mol. It is categorized as an aromatic ester derived from 6-bromopyridine-2-carboxylic acid. The compound features a bromine atom at the 6-position of the pyridine ring, which is significant for its reactivity and biological properties. Methyl 6-bromopyridine-2-carboxylate is known for its use in various synthetic applications and as an intermediate in the production of biologically active compounds .

There is no documented information on the specific mechanism of action of MBC in any biological system.

Synthesis and Characterization:

Methyl 6-bromopyridine-2-carboxylate is a heterocyclic aromatic compound with the chemical formula C7H6BrNO2. Its synthesis has been reported in various scientific publications, often as a starting material for further functionalization. For example, one study describes its preparation through the bromination of methyl 2-pyridinecarboxylate using N-bromosuccinimide.

Applications in Medicinal Chemistry:

The presence of the bromine atom and the ester group in the molecule makes Methyl 6-bromopyridine-2-carboxylate a valuable building block for the synthesis of various biologically active molecules. Research has explored its potential in developing new drugs, particularly those targeting specific enzymes or receptors. For instance, a study investigated its use in creating novel inhibitors for Bruton's tyrosine kinase (BTK), a protein involved in B-cell signaling, for potential cancer treatment applications [].

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to various derivatives.

- Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 6-bromopyridine-2-carboxylic acid.

- Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of more complex molecules .

Methyl 6-bromopyridine-2-carboxylate exhibits notable biological activity, particularly in medicinal chemistry. It serves as a precursor for compounds that have shown potential as:

- Antimicrobial Agents: Certain derivatives exhibit activity against various bacterial strains.

- Anticancer Agents: Some studies suggest that modifications of this compound may enhance its efficacy against cancer cell lines.

- Neuroactive Compounds: The brominated pyridine derivatives have been investigated for their effects on neurotransmitter systems, potentially influencing mood and cognition .

The synthesis of methyl 6-bromopyridine-2-carboxylate can be achieved through several methods:

- Bromination of Methyl 2-Pyridinecarboxylate: Methyl 2-pyridinecarboxylate can be brominated using bromine or N-bromosuccinimide under controlled conditions to yield methyl 6-bromopyridine-2-carboxylate.

- Direct Esterification: The reaction of 6-bromopyridine-2-carboxylic acid with methanol in the presence of an acid catalyst can produce the desired ester.

- Using Intermediate Compounds: Other synthetic routes involve the use of intermediates such as 6-bromo-2-pyridinecarboxylic acid derivatives, which undergo further transformations to yield methyl 6-bromopyridine-2-carboxylate .

Methyl 6-bromopyridine-2-carboxylate finds applications in various fields:

- Pharmaceutical Industry: It is used as an intermediate in the synthesis of drugs targeting various diseases, including infections and cancers.

- Agricultural Chemicals: The compound may be involved in developing agrochemicals with specific biological activity against pests or diseases.

- Material Science: Its derivatives are explored for use in creating functional materials with unique properties .

Studies on the interactions of methyl 6-bromopyridine-2-carboxylate with biological systems have revealed insights into its pharmacodynamics and pharmacokinetics:

- Receptor Binding: Research indicates that some derivatives bind selectively to certain receptors, influencing their biological effects.

- Metabolic Pathways: Investigations into how the compound is metabolized in vivo have provided information on its bioavailability and potential toxicity.

These studies are crucial for understanding how modifications to the structure can enhance or diminish biological activity .

Several compounds share structural similarities with methyl 6-bromopyridine-2-carboxylate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Similarity Index | Notable Properties |

|---|---|---|---|

| Ethyl 6-bromopyridine-2-carboxylate | Similar brominated pyridine | 0.88 | Used in similar synthetic applications |

| 6-Bromo-3-methylpicolinic acid | Different position of methyl | 0.90 | Exhibits distinct biological activities |

| 6-Bromo-5-methylpicolinic acid | Different position of methyl | 0.93 | Potentially different pharmacological profiles |

| 6-Bromo-3-hydroxypicolinic acid | Hydroxy substituent | 0.86 | Increased solubility and reactivity |

Methyl 6-bromopyridine-2-carboxylate stands out due to its specific placement of functional groups, which influences its reactivity and biological interactions compared to these similar compounds .

Systematic Naming and Classification

The systematic nomenclature of methyl 6-bromopyridine-2-carboxylate follows International Union of Pure and Applied Chemistry guidelines, establishing its identity as a substituted pyridine derivative [2] [4]. The compound belongs to the broader class of heterocyclic organic compounds, specifically categorized as a pyridine derivative with brominated and esterified functional groups [5] [6].

The systematic classification places this compound within several hierarchical categories. At the highest level, it represents a heterocyclic organic compound, distinguished by the presence of nitrogen as a heteroatom within the aromatic ring system [7] [6]. More specifically, it falls under the subclass of pyridine derivatives, which are characterized by a six-membered aromatic ring containing one nitrogen atom [7] [8].

| Classification Category | Classification Detail |

|---|---|

| Chemical Class | Heterocyclic organic compound [5] [7] |

| Subclass | Pyridine derivative [7] [6] |

| Ring System | 6-membered aromatic heterocycle [7] |

| Functional Groups | Carboxylate ester, halogen (bromine) [1] [2] |

| Heteroatom Type | Nitrogen-containing heterocycle [7] [6] |

| Substitution Pattern | 2,6-disubstituted pyridine [1] [2] |

| Ester Type | Methyl ester of carboxylic acid [1] [2] |

| Aromatic Character | Aromatic heterocycle [7] |

| Molecular Category | Brominated pyridinecarboxylate [1] [2] |

| Structural Family | Picolinic acid derivative [8] [6] |

The compound's structural relationship to picolinic acid establishes it as a derivative of 2-pyridinecarboxylic acid, with the carboxyl group esterified with methanol and a bromine atom substituted at the 6-position [8] [9]. This positioning creates a specific electronic environment that influences the compound's reactivity and chemical behavior [1] [2].

Common Synonyms and Alternative Designations

The nomenclature diversity of methyl 6-bromopyridine-2-carboxylate reflects its widespread recognition across different chemical databases and research contexts [1] [2] [4]. The compound is known by numerous synonyms that emphasize different aspects of its chemical structure and systematic naming conventions [2] [3] [4].

The most frequently encountered alternative designations include systematic names that highlight the ester functionality and brominated pyridine core structure [1] [2] [10]. These synonyms serve various purposes in chemical literature, database searches, and commercial applications [3] [4].

| Synonym | Usage Context |

|---|---|

| 6-Bromopyridine-2-carboxylic acid methyl ester | International Union of Pure and Applied Chemistry systematic name [1] [2] |

| Methyl 6-bromopicolinate | Common trade designation [1] [2] |

| 6-Bromopicolinic acid methyl ester | Alternative systematic nomenclature [1] [2] |

| Methyl 6-bromo-2-pyridinecarboxylate | Chemical supplier designation [2] [3] |

| 6-Bromo-2-pyridine carboxylic acid methyl ester | Literature reference format [2] [10] |

| 2-Pyridinecarboxylic acid, 6-bromo-, methyl ester | Chemical Abstracts Service nomenclature [2] [11] |

| 2-Bromo-6-methoxycarbonyl pyridine | Structural descriptor format [2] [4] |

| Methyl 2-bromo-6-nicotinate | Alternative naming convention [2] [4] |

| Methyl-6-bromopyridine-2-carboxylate | Commercial listing format [2] [10] |

| Methyl-6-bromo-2-pyridine carboxylate | Vendor designation [12] [2] |

The diversity in naming conventions reflects the compound's significance across multiple research domains and commercial applications [1] [2] [3]. Each synonym emphasizes particular structural features, with some highlighting the bromine substitution pattern, others focusing on the ester functionality, and several emphasizing the pyridine core structure [2] [4].

Registry Numbers and Chemical Identifiers

The comprehensive identification of methyl 6-bromopyridine-2-carboxylate relies on multiple internationally recognized registry systems and chemical databases [1] [2] [13]. These identifiers ensure unambiguous compound recognition across global chemical information systems and facilitate accurate communication within the scientific community [2] [14] [15].

The Chemical Abstracts Service Registry Number serves as the primary unique identifier, providing definitive compound identification regardless of naming variations [1] [2] [16]. This registry system, maintained by the American Chemical Society, assigns unique numerical identifiers to chemical substances, ensuring consistent identification across all chemical literature and databases [2] [14].

| Identifier Type | Value | Database/System |

|---|---|---|

| Chemical Abstracts Service Registry Number | 26218-75-7 | Chemical Abstracts Service [1] [2] [16] |

| Molecular Formula | C₇H₆BrNO₂ | Universal chemical notation [1] [2] [17] |

| Molecular Weight | 216.03 g/mol | Calculated molecular mass [1] [2] [17] |

| Molecular Data Language Number | MFCD06203934 | Accelrys/Biovia database [1] [2] [18] |

| PubChem Compound Identifier | 16217886 | National Center for Biotechnology Information [2] [10] [4] |

| PubChem Substance Identifier | 160871452 | National Center for Biotechnology Information [1] [13] [15] |

| International Chemical Identifier | InChI=1S/C7H6BrNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | International Union of Pure and Applied Chemistry [2] [17] [14] |

| International Chemical Identifier Key | SGNCOKUHMXLGAH-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry [2] [17] [3] |

| Simplified Molecular Input Line Entry System | COC(=O)C1=NC(Br)=CC=C1 | Daylight Chemical Information Systems [2] [17] [3] |

| Reaxys Registry Number | 128590 | Elsevier Reaxys database [1] [13] [15] |

| European Inventory of Existing Commercial Chemical Substances Number | 627-687-5 | European Chemical Agency [14] |

The International Chemical Identifier and its corresponding key provide standardized structural representation that enables precise compound identification across different software systems and databases [2] [14]. The Simplified Molecular Input Line Entry System notation offers a text-based molecular structure representation that facilitates computational chemistry applications and database searches [2] [3].

Structural Position within Pyridine Derivatives

Methyl 6-bromopyridine-2-carboxylate occupies a distinctive position within the broader family of pyridine derivatives, characterized by its specific substitution pattern and functional group arrangement [1] [2] [7]. The compound's structural features establish its relationship to other pyridine-based molecules while highlighting its unique chemical properties [7] [8] [6].

The pyridine ring system serves as the fundamental structural framework, providing the aromatic six-membered heterocycle that defines this chemical family [7]. The nitrogen atom at position 1 creates an electron-deficient aromatic system that influences the reactivity and electronic properties of substituents attached to the ring [7] [19].

The 2-position carboxylate ester functionality establishes the compound's relationship to picolinic acid derivatives, a significant subclass of pyridine compounds with diverse biological and synthetic applications [8] [6]. This positioning creates specific electronic interactions between the nitrogen atom and the carbonyl group, influencing the compound's chemical behavior and synthetic utility [8].

The bromine substitution at the 6-position represents a strategic functionalization that enhances the compound's synthetic versatility [1] [2] [19]. This halogen substitution provides a reactive site for various coupling reactions and substitution processes, making the compound valuable as a synthetic intermediate [19] [9].

| Structural Feature | Chemical Significance | Comparative Context |

|---|---|---|

| Pyridine core | Six-membered aromatic heterocycle with nitrogen [7] | Fundamental structure in heterocyclic chemistry [7] |

| 2-Position ester | Carboxylate functionality providing synthetic versatility [8] | Characteristic of picolinic acid derivatives [8] [6] |

| 6-Position bromine | Halogen substitution enabling further functionalization [19] | Strategic position for coupling reactions [19] [9] |

| Methyl ester group | Protected carboxyl functionality [1] [2] | Standard protecting group in organic synthesis [1] |

| Electronic system | Electron-deficient aromatic ring [7] | Typical of pyridine derivatives [7] [19] |

The compound's position within pyridine derivatives is further defined by its relationship to other brominated pyridine compounds [19] [9]. The 6-bromopyridine-2-carboxylate structure represents one member of a series of positional isomers, each with distinct chemical properties and synthetic applications [12] [19] [9].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (95.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant